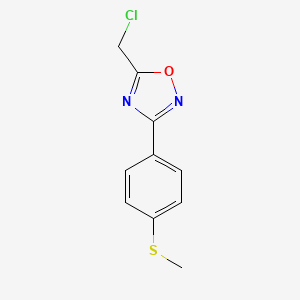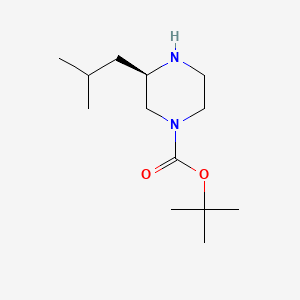
2,2',3,4,5,5',6-Heptachlorobiphenyl
Overview
Description
2,2’,3,4,5,5’,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It has a molecular formula of C12H3Cl7 and a molecular weight of 395.323 . It is also known by other names such as 2,2’,3,3’,4,5’,6-Heptachloro-1,1’-biphenyl and PCB 175 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,4,5,5’,6-Heptachlorobiphenyl can be viewed using Java or Javascript as per the NIST Chemistry WebBook . The IUPAC Standard InChIKey for this compound is KJBDZJFSYQUNJT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,2’,3,4,5,5’,6-Heptachlorobiphenyl has a molecular weight of 395.323 . Further physical and chemical properties are not provided in the search results.Scientific Research Applications
Environmental Impact Studies
PCB 180: is a polychlorinated biphenyl known for its persistence in the environment and potential to bioaccumulate . Research in this field often involves studying the distribution and concentration of PCB 180 in various ecosystems, understanding its long-term effects on wildlife, and assessing the risks it poses to human health through the food chain.
Analytical Chemistry
In analytical chemistry, PCB 180 serves as a standard for calibrating instruments and validating methods used in the detection and quantification of polychlorinated biphenyls in environmental samples . It’s crucial for ensuring the accuracy and reliability of analytical results in environmental monitoring.
Toxicology
Toxicological studies of PCB 180 focus on understanding its toxic effects on living organisms. This includes exploring mechanisms of action, dose-response relationships, and potential carcinogenicity. PCB 180 is formally rated as a carcinogen and is a subject of concern due to its presence in human adipose tissue .
Biodegradation Research
Biodegradation research on PCB 180 investigates microbial and enzymatic processes that can break down this compound in the environment. Studies have shown that certain microbial consortia can metabolize PCB 180, potentially leading to less toxic byproducts . This research is vital for developing bioremediation strategies.
Medical Research Applications
While PCB 180 is primarily known for its toxicity, research in the medical field may involve studying its effects on cellular pathways and gene expression. This can provide insights into the biological mechanisms affected by PCBs and contribute to the understanding of diseases associated with environmental pollutants .
Industrial Applications
Historically, PCB 180 was used in various industrial applications due to its chemical stability and insulating properties. Although its use is now banned, research continues to explore its presence in old industrial sites and equipment, and the potential for safe disposal or degradation .
Safety and Hazards
The safety data sheet for 2,2’,3,4,5,5’,6-Heptachlorobiphenyl indicates that it may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and release to the environment .
properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-2-6(14)5(3-4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZHTHZEHQHHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074175 | |
| Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,5,5',6-Heptachlorobiphenyl | |
CAS RN |
52712-05-7 | |
| Record name | PCB 185 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52712-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5,5',6-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4GON8Y94S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B1593306.png)

![N-{1-[2-(4-Hydroxy-phenyl)-ethyl]-piperidin-4-yl}-N-phenyl-propionamide](/img/structure/B1593308.png)


![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)
![5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593313.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)



![Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate](/img/structure/B1593321.png)
